2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester
Description
2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester is a multifunctional organic compound characterized by a benzene ring substituted with chlorine atoms, a chloroacetylated amino group, and a methyl ester. This structure confers reactivity typical of chloroacetates and aromatic amines, making it a candidate for synthesizing heterocycles or agrochemical intermediates.
Properties
CAS No. |
910297-65-3 |
|---|---|
Molecular Formula |
C11H10Cl3NO3 |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
[3-chloro-2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate |
InChI |
InChI=1S/C11H10Cl3NO3/c12-4-9(16)15-11-7(2-1-3-8(11)14)6-18-10(17)5-13/h1-3H,4-6H2,(H,15,16) |
InChI Key |
DTQGEOWWVSUDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CCl)COC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Methyl Acetoacetate
The initial step involves chlorination of methyl acetoacetate, a process that introduces chlorines onto the acetoacetate backbone, forming chlorinated intermediates.
-
- Methyl acetoacetate (raw material) is added to a reactor.
- Sulfuryl chloride (SO₂Cl₂) is slowly dripped into the reactor under controlled temperature conditions (80-100°C).
- The process is conducted under vacuum (−0.3 to −0.5 MPa) to control the reaction rate and prevent side reactions.
- The chlorination typically lasts for 2 hours, with continuous stirring to ensure uniformity.
Reaction Equation:
$$
\text{Methyl acetoacetate} + \text{Sulfuryl chloride} \rightarrow \text{Chlorinated acetoacetate} + \text{HCl}
$$-
- Formation of 2-chloroacetyl acetoacetate as the primary intermediate.
Oxidative Depickling (Removal of Byproducts)
Post-chlorination, the reaction mixture contains hydrogen chloride (HCl) and sulfur dioxide (SO₂), which are removed via oxidative processes.
-
- The gases are introduced into an oxidation extracting tower under vacuum.
- Hydrogen peroxide (H₂O₂) is used as an oxidant, typically at 20 wt%, to convert sulfur dioxide into sulfuric acid and to facilitate the removal of residual HCl.
- The oxidation is carried out at temperatures between 45-85°C under negative pressure (−0.02 to −0.05 MPa).
Reaction:
$$
\text{SO}2 + \text{H}2\text{O}2 \rightarrow \text{H}2\text{SO}_4
$$-
- Complete separation of sulfur dioxide and hydrogen chloride.
- Production of byproduct sulfuric acid and hydrochloric acid, which have commercial value.
Distillation of Hydrochloric Acid
- Procedure:
- Following oxidation, the mixture is heated to 100-110°C.
- Hydrochloric acid is distilled out, leaving behind purified chlorinated ester.
Rectification to Obtain the Final Ester
-
- The chlorinated acetoacetate undergoes rectification to purify the 2-chloroacetyl acetoacetate ester.
- The process involves fractional distillation, often under reduced pressure, to obtain high-purity product.
-
- Reported yields are typically greater than 93%, with optimized conditions.
Summary of the Process Parameters
| Step | Reagents | Conditions | Duration | Notes |
|---|---|---|---|---|
| Chlorination | Methyl acetoacetate + Sulfuryl chloride | 80-100°C, vacuum (−0.3 to −0.5 MPa) | 2 hours | Controlled addition, temperature regulation |
| Oxidation | Hydrogen peroxide | 45-85°C, vacuum (−0.02 to −0.05 MPa) | Variable | Complete removal of SO₂ and HCl |
| Distillation | - | 100-110°C | As needed | Removal of HCl |
| Rectification | - | Reduced pressure | As needed | Purification of ester |
In-Depth Research Findings and Data
Patent Disclosures
The process described in CN patent CN104447329A highlights the environmental benefits of replacing water washing with oxidative deacidification, leading to energy savings and cleaner separation of gases. The process ensures high purity of the ester and efficient byproduct recovery.
Industrial Data
- Yield Efficiency: Over 93% under optimized conditions.
- Environmental Impact: Reduced emissions due to in-situ removal of sulfur dioxide and hydrogen chloride.
- Byproduct Utilization: Sulfuric acid and hydrochloric acid are recovered and sold, adding economic value.
Comparative Analysis
| Method | Advantages | Disadvantages | Yield | Environmental Impact |
|---|---|---|---|---|
| Chlorination + Oxidation | High purity, environmental benefits | Requires precise control | >93% | Reduced emissions, byproduct recovery |
| Direct esterification | Simpler but less selective | Lower purity, side reactions | Variable | Higher waste generation |
Notes and Recommendations
- Reaction Control: Precise temperature and vacuum regulation are critical for high yield and purity.
- Environmental Safety: Use of oxidative deacidification minimizes hazardous waste.
- Raw Material Quality: Purity of methyl acetoacetate influences overall yield.
- Scale-up Considerations: Industrial reactors should be equipped with efficient gas scrubbing and distillation systems.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester bond yields 2-chloroacetic acid and the corresponding alcohol .
Scientific Research Applications
2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying proteins and nucleic acids. This modification can inhibit enzyme activity or alter cellular processes, making it useful in research applications.
Comparison with Similar Compounds
Methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate ()
- Structure : Thiophene core with 2-chloroacetamido, 4,5-dimethyl, and methyl ester groups.
- Molecular Formula: C₁₀H₁₂ClNO₃S.
- Reactivity : Likely participates in nucleophilic substitutions due to the chloroacetyl group.
- Applications: Potential precursor for bioactive molecules or polymer intermediates .
Methyl 2-[(2-chloroacetyl)amino]-4-phenyl-thiophene-3-carboxylate (CAS 356568-66-6, )
- Structure : Thiophene with 4-phenyl and chloroacetamido substituents.
- Molecular Formula: C₁₄H₁₂ClNO₃S.
- Physical Properties : Melting point 107–110°C; density 1.367 g/cm³.
- Reactivity : Higher steric hindrance from the phenyl group may slow acylation reactions compared to methyl-substituted analogs.
- Applications : Research interest in its use as a peptidomimetic scaffold .
Methyl 2-[(2-chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate (CAS 519016-63-8, )
- Structure : 4-Methylphenyl substitution on the thiophene ring.
- Molecular Formula: C₁₅H₁₄ClNO₃S.
- Hazard Class : Irritant (Xi), indicating handling precautions similar to other chloroacetyl esters.
- Applications: Potential agrochemical intermediate due to structural similarity to patented fungicidal compounds .
Non-Thiophene Chloroacetyl Esters
N-(2-Chloroacetyl)anthranilic Acid Methyl Ester ()
- Structure : Anthranilic acid derivative with chloroacetyl and methyl ester groups.
- Reactivity: Used to synthesize enaminones and quinazoline derivatives via ring-closure reactions.
- Applications : Key intermediate in heterocyclic chemistry for pharmaceuticals .
Comparative Analysis
Structural and Functional Differences
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Benzene | 3-Cl, 2-(Cl-acetyl)amino, methyl ester | ~328 (estimated) |
| Methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate | Thiophene | 4,5-dimethyl, methyl ester | 261.72 |
| CAS 356568-66-6 | Thiophene | 4-phenyl, methyl ester | 309.77 |
| CAS 519016-63-8 | Thiophene | 4-(4-methylphenyl), methyl ester | 323.79 |
- Reactivity Trends :
- Benzene-core compounds (e.g., target) may exhibit slower electrophilic substitution compared to thiophene derivatives due to aromatic stability.
- Thiophene-based esters with electron-withdrawing groups (e.g., chloroacetyl) enhance electrophilic reactivity at the α-position .
Biological Activity
2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C11H10Cl3NO3
- Molecular Weight : 303.56 g/mol
- CAS Number : 910297-65-3
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
The mechanisms through which 2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to reduced inflammation and tumor growth.
- Induction of Apoptosis : By activating apoptotic pathways, the compound can trigger cell death in malignant cells.
- Disruption of Membrane Integrity : Its antimicrobial effects are partially due to the disruption of bacterial cell membranes, leading to cell lysis.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of various chloroacetic acid derivatives against clinical isolates. Results indicated that the tested compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Cancer Cell Line Research :
- Inflammation Model :
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Chloroacetylation : React 3-chloro-2-aminophenol with 2-chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .
Esterification : Treat the intermediate with methyl chloroacetate in the presence of a catalyst like DMAP (4-dimethylaminopyridine) and DCC (dicyclohexylcarbodiimide) to form the methyl ester .
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
Q. What spectroscopic techniques are recommended for structural elucidation of this compound?
- Methodological Answer :
- NMR : Use H NMR (400 MHz, CDCl) to identify aromatic protons (δ 6.8–7.5 ppm), methyl ester (δ 3.7–3.9 ppm), and chloroacetyl groups (δ 4.2–4.5 ppm). C NMR confirms carbonyl carbons (δ 165–175 ppm) and quaternary carbons .
- Mass Spectrometry : High-resolution ESI-MS (positive mode) to observe [M+H] peaks. Fragmentation patterns help validate the chloroacetyl and methyl ester moieties .
- IR : Peaks at ~1740 cm (ester C=O) and ~1650 cm (amide C=O) confirm functional groups .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile chloroacetyl intermediates, which are respiratory irritants .
- PPE : Wear nitrile gloves, goggles, and lab coats. Chloroacetyl chloride (a precursor) causes severe skin burns .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect halogenated waste in designated containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for its synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to isolate critical variables (e.g., temperature, stoichiometry). For example:
- Temperature Optimization : Compare yields at 0°C vs. room temperature for chloroacetylation. Lower temperatures may reduce side reactions .
- Catalyst Screening : Test DMAP vs. pyridine in esterification. DMAP often improves yields by 15–20% .
Statistical tools (ANOVA) can identify significant factors causing yield variability .
Q. What reaction mechanisms are involved in the formation of the chloroacetylated amino group?
- Methodological Answer : The chloroacetylation proceeds via nucleophilic acyl substitution :
The amine group on 3-chloro-2-aminophenol attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride.
Triethylamine deprotonates the intermediate, forming the amide bond and releasing HCl .
Side reactions (e.g., over-acylation) are mitigated by controlled reagent addition rates .
Q. How can degradation products of this compound be analyzed under varying pH conditions?
- Methodological Answer :
- Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours.
- Analytical Tools : Use HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to detect hydrolysis products like 3-chloro-2-[(2-chloroacetyl)amino]phenol (m/z 235.2) and chloroacetic acid (m/z 93.5) .
- Kinetic Modeling : Calculate degradation half-lives using first-order kinetics. Acidic conditions (pH < 4) typically accelerate ester hydrolysis .
Q. What role do substituents (e.g., chloro groups) play in the compound's stability and reactivity?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing chloro groups on the phenyl ring increase the electrophilicity of the carbonyl carbon, enhancing susceptibility to nucleophilic attack .
- Steric Effects : Ortho-chloro substituents may hinder access to the amide bond, reducing hydrolysis rates compared to para-substituted analogs .
Stability assays (TGA/DSC) show decomposition onset at ~180°C, influenced by halogen content .
Q. How can computational methods predict the compound's reactivity in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for ester hydrolysis or amide bond cleavage. Compare activation energies with experimental data .
- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina. The chloroacetyl group may exhibit affinity for cysteine residues via nucleophilic substitution .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in NMR data across studies?
- Methodological Answer :
- Solvent Calibration : Ensure deuterated solvent peaks (e.g., CDCl at δ 7.26 ppm for H) are correctly referenced.
- Paramagnetic Effects : Trace metal impurities (e.g., from catalysts) can broaden peaks. Filter samples through chelating resins .
- Comparative Databases : Cross-reference with published spectra of structurally similar esters (e.g., methyl 4-chloro-2-methylphenoxyacetate, δ 3.7 ppm for OCH) .
Q. What strategies validate purity when HPLC shows a single peak but biological assays indicate impurities?
- Methodological Answer :
- Orthogonal Methods : Combine HPLC with capillary electrophoresis (CE) to detect charged impurities (e.g., unreacted chloroacetic acid) .
- Spiking Experiments : Add synthetic impurities (e.g., methyl chloroacetate) to the sample and monitor co-elution .
- Bioassay Controls : Test fractions from preparative HPLC to isolate bioactive vs. inactive components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
